molecular formula C8H5ClF3NO3 B1361993 [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid CAS No. 851208-01-0

[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid

Cat. No. B1361993
CAS RN: 851208-01-0
M. Wt: 255.58 g/mol
InChI Key: DMFPEEFRMXLMLJ-UHFFFAOYSA-N
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Description

“[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid” is a chemical compound with the linear formula C8H5ClF3NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, is a significant area of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and an acetic acid group .

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity : A study synthesized derivatives of thiazolo[4,5-b]pyridine-3(2H)-acetic acid, which are analogous to the commercial herbicide benazolin. These compounds displayed auxin-like herbicidal symptoms and were more effective on dicotyledonous species than monocotyledonous species. Certain derivatives, particularly acids and esters, showed significantly higher activity. The presence of 2-oxo and 6-chloro substituents in these compounds enhanced their activity on specific species (Hegde & Mahoney, 1993).

Molecular Properties and Synthesis

  • Structural Studies of Pyridine Derivatives : Another study focused on the synthesis and structural analysis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids. These were prepared from 2-aminopyridines and underwent various chemical reactions. The molecular conformations of the products were analyzed using NMR spectral and X-ray data (Chui et al., 2004).
  • Quantum Chemical Investigation : A study conducted DFT and quantum-chemical calculations on molecular properties of similar pyridine derivatives. It analyzed electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy (Bouklah et al., 2012).

Synthesis and Biological Assessment

  • Antifungal and Anticancer Activity : Research has been conducted on the synthesis and evaluation of certain pyridine derivatives for their anticancer and antifungal properties. These studies include the synthesis of novel compounds and their assessment through molecular docking studies and in vitro screenings (Doležel et al., 2009), (Mehvish & Kumar, 2022).

Crystallography and Structural Analysis

  • Crystal Structure Studies : The crystal structures of compounds related to pyridine herbicides, such as fluroxypyr and triclopyr, have been analyzed to understand their molecular interactions and stability. These studies provide insights into the three-dimensional network of molecules formed by hydrogen bonds and weak π–π interactions (Park et al., 2016), (Cho et al., 2014).

Future Directions

The future directions for the research and application of TFMP derivatives, including “[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid”, are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13(7(5)16)3-6(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFPEEFRMXLMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368754
Record name [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851208-01-0
Record name 3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851208-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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